molecular formula C18H24N2O2S B13850628 2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone

2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone

Cat. No.: B13850628
M. Wt: 332.5 g/mol
InChI Key: MIBVEUZVQYBINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one is a synthetic compound with the molecular formula C18H24N2O2S and a molecular weight of 332.46 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring and a benzyl group substituted with a 1-methylcyclohexylmethoxyl moiety.

Preparation Methods

The synthesis of rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one involves several steps. One common method includes the reaction of 4-(1-methylcyclohexylmethoxyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidine-4one derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one undergoes various chemical reactions, including:

Scientific Research Applications

rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one has several scientific research applications:

Mechanism of Action

The mechanism of action of rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one involves its interaction with specific molecular targets. It is known to act as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. By activating PPARγ, the compound can modulate the expression of genes involved in insulin sensitivity, adipogenesis, and inflammation.

Comparison with Similar Compounds

rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one can be compared with other thiazolidine derivatives, such as:

The uniqueness of rac 2-Imino-5-[4-(1-methylcyclohexylmethoxyl)benzyl]thiazolidine-4one lies in its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

2-imino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(21)20-17(19)23-15/h5-8,15H,2-4,9-12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBVEUZVQYBINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=N)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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